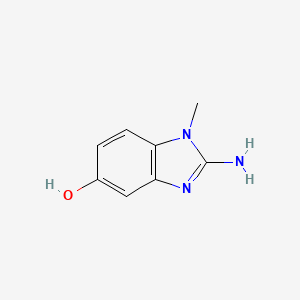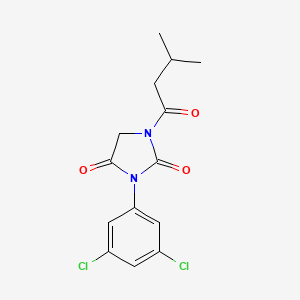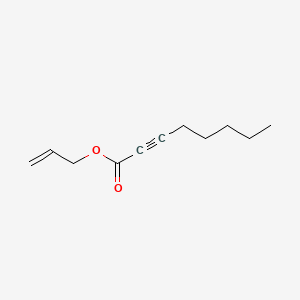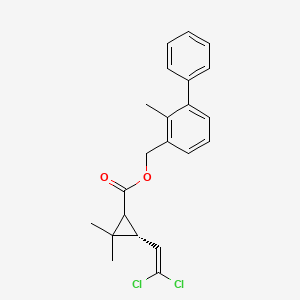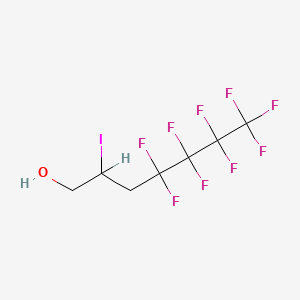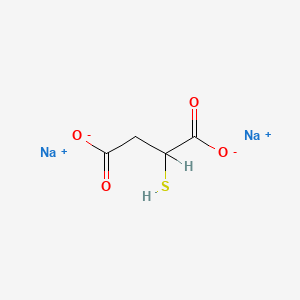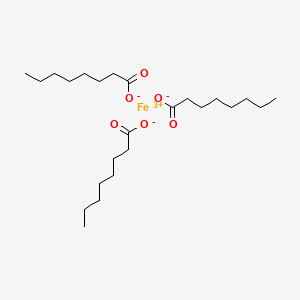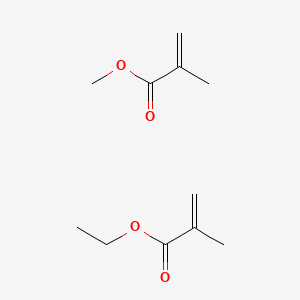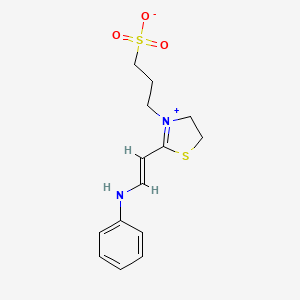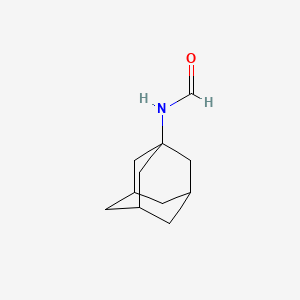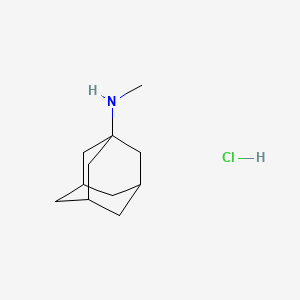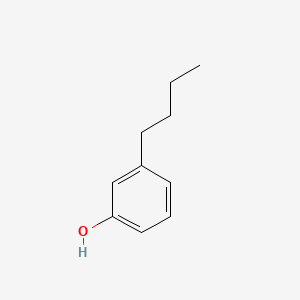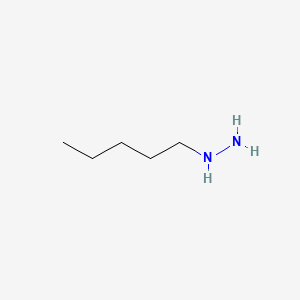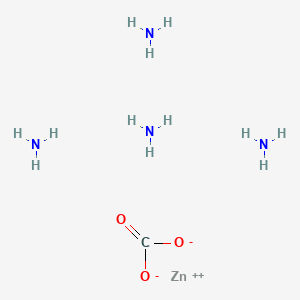
zinc;azane;carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
zinc;azane;carbonate is a coordination compound with the chemical formula CH12N4O3Zn. It is also known as tetraamminezinc(2+) carbonate. This compound is characterized by the presence of a zinc ion coordinated to four ammonia molecules and one carbonate ion. It is a specialty chemical used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;azane;carbonate typically involves the reaction of zinc salts with ammonia and carbonate sources. One common method is to dissolve zinc sulfate or zinc chloride in water, followed by the addition of ammonia to form the tetraamminezinc(2+) complex. The carbonate ion is then introduced by adding a carbonate salt, such as sodium carbonate or ammonium carbonate, to the solution. The reaction is usually carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ammonia and carbonate sources to a zinc salt solution, with careful control of reaction conditions to ensure high yield and purity. The product is then isolated by filtration, washed, and dried.
化学反応の分析
Types of Reactions
zinc;azane;carbonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The zinc ion in the compound can participate in redox reactions, where it can be reduced to metallic zinc or oxidized to higher oxidation states.
Substitution Reactions: The ammonia ligands can be replaced by other ligands, such as water or other amines, through ligand exchange reactions.
Decomposition Reactions: The compound can decompose upon heating, releasing ammonia and carbon dioxide and forming zinc oxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various amines or water under mild conditions.
Decomposition: Heating the compound in an inert atmosphere or under vacuum can induce decomposition.
Major Products Formed
Oxidation-Reduction: Metallic zinc or zinc oxides.
Substitution: New coordination compounds with different ligands.
Decomposition: Zinc oxide, ammonia, and carbon dioxide.
科学的研究の応用
zinc;azane;carbonate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other zinc-containing compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of zinc;azane;carbonate involves the interaction of the zinc ion with various molecular targets. In biological systems, zinc ions can bind to proteins and enzymes, influencing their structure and function. The ammonia ligands can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Zinc(2+), tetraammine-, (T-4)-, sulfate (11): Similar coordination structure but with a sulfate ion instead of a carbonate ion.
Zinc(2+), tetraammine-, (T-4)-, chloride (11): Contains chloride ions instead of carbonate ions.
Zinc(2+), tetraammine-, (T-4)-, nitrate (11): Contains nitrate ions instead of carbonate ions.
Uniqueness
zinc;azane;carbonate is unique due to the presence of the carbonate ion, which imparts specific properties such as solubility and reactivity. The carbonate ion can participate in additional reactions, such as forming carbonates with other metal ions, which is not possible with sulfate, chloride, or nitrate analogs.
特性
CAS番号 |
38714-47-5 |
|---|---|
分子式 |
CH12N4O3Zn |
分子量 |
193.5 g/mol |
IUPAC名 |
zinc;azane;carbonate |
InChI |
InChI=1S/CH2O3.4H3N.Zn/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H3;/q;;;;;+2/p-2 |
InChIキー |
WBRIIVSCBYNWJT-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
正規SMILES |
C(=O)([O-])[O-].N.N.N.N.[Zn+2] |
Key on ui other cas no. |
38714-47-5 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


